2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-(hydroxymethyl)phenol with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide, typically in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)phenoxy]-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)ethanamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The acetamide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide
- 2-[2-(hydroxymethyl)phenoxy]-N-(4-chlorophenyl)acetamide
- 2-[2-(hydroxymethyl)phenoxy]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to the presence of both hydroxymethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. The 4-methylphenyl group also enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-8-14(9-7-12)17-16(19)11-20-15-5-3-2-4-13(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXARIMEPYJWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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